molecular formula C28H28F3N3O4S B297279 N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide

N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide

Numéro de catalogue B297279
Poids moléculaire: 559.6 g/mol
Clé InChI: FQQKAJSQMVLDJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide, commonly known as CSN6i, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CSN6i belongs to the family of benzamides and has been found to have promising results in various pre-clinical studies.

Mécanisme D'action

CSN6i exerts its biological effects by inhibiting the activity of the COP9 signalosome (CSN) complex, which is a conserved protein complex that regulates various cellular processes. CSN6i specifically targets the CSN6 subunit of the CSN complex and disrupts its interaction with other subunits, thereby inhibiting the activity of the entire complex. This results in the dysregulation of various cellular processes, including cell cycle progression, DNA repair, and protein degradation, ultimately leading to cell death.
Biochemical and Physiological Effects:
CSN6i has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease. Moreover, CSN6i has been found to have neuroprotective effects and has been shown to protect against ischemic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CSN6i is its specificity towards the CSN6 subunit of the CSN complex, which makes it a valuable tool for studying the biological functions of the CSN complex. Moreover, CSN6i has been found to be effective in various pre-clinical studies, indicating its potential therapeutic applications. However, the limitations of CSN6i include its low solubility in water and its limited stability in biological systems, which may affect its efficacy and bioavailability.

Orientations Futures

There are several future directions for the research on CSN6i. One of the areas of interest is the development of more potent and selective CSN6i analogs that can overcome the limitations of the current compound. Moreover, the therapeutic potential of CSN6i in various diseases, including cancer, inflammation, and neurodegenerative disorders, needs to be further explored in pre-clinical and clinical studies. Furthermore, the molecular mechanisms underlying the biological effects of CSN6i need to be elucidated to better understand its therapeutic potential.

Méthodes De Synthèse

The synthesis of CSN6i involves a multistep process that starts with the reaction of N-cyclohexyl-2-aminobenzamide with 3-(trifluoromethyl)aniline in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with sulfonyl chloride to produce the desired product, CSN6i. The overall yield of this reaction is 40%, and the purity of the product is more than 95%.

Applications De Recherche Scientifique

CSN6i has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. CSN6i has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Moreover, CSN6i has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Propriétés

Formule moléculaire

C28H28F3N3O4S

Poids moléculaire

559.6 g/mol

Nom IUPAC

2-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C28H28F3N3O4S/c29-28(30,31)20-10-9-13-22(18-20)34(39(37,38)23-14-5-2-6-15-23)19-26(35)33-25-17-8-7-16-24(25)27(36)32-21-11-3-1-4-12-21/h2,5-10,13-18,21H,1,3-4,11-12,19H2,(H,32,36)(H,33,35)

Clé InChI

FQQKAJSQMVLDJV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

SMILES canonique

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.